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Introduction
ATTO 565, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful

tool in the realm of super-resolution microscopy.[1][2][3] Its exceptional photophysical

properties, including high fluorescence quantum yield, strong absorption, and remarkable

photostability, make it an ideal candidate for advanced imaging techniques that surpass the

diffraction limit of light.[1][2][4][5][6] This technical guide provides an in-depth overview of ATTO
565's applications in super-resolution microscopy, complete with quantitative data, detailed

experimental protocols, and visualizations of experimental workflows.

ATTO 565 is particularly well-suited for single-molecule detection and various super-resolution

modalities, including Stimulated Emission Depletion (STED), Photoactivated Localization

Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).[5][6] Its

utility also extends to other fluorescence-based applications such as Flow Cytometry (FACS)

and Fluorescence In-Situ Hybridization (FISH).[5][6]

Core Photophysical Properties of ATTO 565
The performance of a fluorophore in super-resolution microscopy is dictated by its

photophysical characteristics. ATTO 565 exhibits a suite of properties that contribute to its

efficacy in generating high-resolution images. A summary of these key quantitative data points

is presented below for easy reference and comparison.
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Property Value Reference(s)

Maximum Excitation (λex) 563 - 564 nm [2][3]

Maximum Emission (λem) 590 - 592 nm [2][3]

Molar Extinction Coefficient

(εmax)
1.2 x 10^5 M⁻¹cm⁻¹ [2][3]

Fluorescence Quantum Yield

(Φf)
90% [2][3]

Fluorescence Lifetime (τfl) 4.0 ns [7]

Molecular Weight (NHS ester) 708.11 g/mol [7]

Correction Factor (CF280) 0.12 [7]

Super-Resolution Microscopy Applications and
Protocols
ATTO 565 has been successfully employed in a variety of super-resolution techniques to

visualize cellular structures and molecular processes with nanoscale precision.

Stimulated Emission Depletion (STED) Microscopy
ATTO 565 is an excellent dye for STED microscopy due to its high photostability, which allows

it to withstand the high laser intensities required for this technique.[2][8] It has been used for

immunofluorescence staining to visualize subcellular structures with remarkable clarity.[2][3][8]

This protocol provides a general framework for immunofluorescence staining of mammalian

cells using ATTO 565-conjugated secondary antibodies.

Materials:

Cells grown on coverslips

Phosphate-Buffered Saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

Primary antibody (specific to the target of interest)

ATTO 565-conjugated secondary antibody

Mounting medium

Procedure:

Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at

room temperature.

Washing: Wash the cells three times with PBS.

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow

antibody access to intracellular targets.

Washing: Wash the cells three times with PBS.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with

the cells for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.

Secondary Antibody Incubation: Dilute the ATTO 565-conjugated secondary antibody in

blocking buffer and incubate for 1 hour at room temperature, protected from light.

Washing: Wash the cells three times with PBS.

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

STED Imaging Parameters:
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Excitation Laser: ~561 nm

STED Laser: A donut-shaped beam at a wavelength that efficiently depletes the excited state

of ATTO 565 (e.g., 660 nm or 775 nm) is used.[9][10] The power of the STED laser is

significantly higher than the excitation laser.[2]

Detection: Fluorescence emission is collected in the range of ~580-640 nm.

Sample Preparation STED Imaging

Cell Fixation Permeabilization Blocking Primary Antibody Incubation ATTO 565 Secondary Ab Incubation Mounting Excitation (e.g., 561 nm) STED Depletion (e.g., 775 nm) Signal Detection Super-Resolved Image

Click to download full resolution via product page

Figure 1. Experimental workflow for STED microscopy.

Photoactivated Localization Microscopy (PALM) and
Stochastic Optical Reconstruction Microscopy (STORM)
In PALM and dSTORM, the photoswitching properties of fluorophores are exploited to

temporally separate the emission of individual molecules. ATTO 565 can be induced to

photoswitch into a dark state, allowing for the localization of single molecules with high

precision.[7]

This protocol outlines a general procedure for PALM/dSTORM imaging of structures labeled

with ATTO 565.

Materials:

Sample with ATTO 565-labeled molecules

Super-resolution microscope capable of PALM/dSTORM

dSTORM Imaging Buffer: This typically includes a thiol-containing compound (e.g., β-

mercaptoethanol or cysteamine (MEA)) and an oxygen scavenging system (e.g., GLOX).[7]
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[11][12]

Procedure:

Sample Preparation: Prepare the sample with molecules of interest labeled with ATTO 565.

Mounting: Mount the sample on the microscope.

Imaging:

Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to drive most of the

ATTO 565 molecules into a dark, non-fluorescent state.[7]

A low-power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual

molecules back to a fluorescent state.

Acquire a long series of images (thousands of frames) to capture the fluorescence from

many individual stochastic switching events.[7]

Data Analysis: Process the image series using localization software to determine the precise

coordinates of each detected single-molecule event. Reconstruct the final super-resolved

image from these localizations.

Imaging Cycle (Repeated)

Image Reconstruction

Sparse Activation (405 nm)

Excitation (561 nm) Single Molecule Localization

Photobleaching/Dark State

Compile Molecule Coordinates

Next Cycle

Generate Super-Resolved Image
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Figure 2. Workflow for PALM/dSTORM super-resolution imaging.

Visualization of Signaling Pathways
ATTO 565 has been instrumental in elucidating complex biological signaling pathways at the

molecular level. Its brightness and stability are crucial for tracking the dynamics of individual

proteins.

Epidermal Growth Factor Receptor (EGFR) Dimerization
The dimerization of EGFR upon ligand binding is a critical step in initiating downstream

signaling cascades. ATTO 565 can be used to label Epidermal Growth Factor (EGF) to

visualize this process in living cells.

This workflow describes the labeling of EGF with ATTO 565 and its use in imaging EGFR

dimerization.

Procedure:

EGF Labeling:

Dissolve recombinant human EGF and ATTO 565 NHS ester in appropriate buffers.

Mix the EGF and ATTO 565 NHS ester in a labeling buffer with a pH of 8.0-9.0 and

incubate at room temperature.[1]

Purify the ATTO 565-EGF conjugate using size-exclusion chromatography.[1]

Live Cell Imaging:

Culture cells that express EGFR.

Add the purified ATTO 565-EGF to the cell culture.

Image the cells using a fluorescence microscope suitable for single-molecule tracking,

such as a Total Internal Reflection Fluorescence (TIRF) microscope.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_A_Technical_Guide_to_Quantum_Yield_and_Photostability_for_Advanced_Fluorescence_Applications.pdf
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_A_Technical_Guide_to_Quantum_Yield_and_Photostability_for_Advanced_Fluorescence_Applications.pdf
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the acquired image series to track the movement of individual ATTO 565-EGF

molecules bound to EGFR on the cell surface.

Observe co-localization and co-tracking of fluorescent spots to identify dimerization

events.
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Figure 3. Workflow for visualizing EGFR dimerization using ATTO 565-labeled EGF.
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G-Protein Coupled Receptor (GPCR) Signaling
ATTO 565 has also been used to study the interaction between G-protein coupled receptors

(GPCRs) and their associated G proteins, providing insights into the kinetics of this crucial

signaling event.[2][8]

Conclusion
ATTO 565 is a versatile and robust fluorescent dye that has proven to be invaluable for super-

resolution microscopy. Its exceptional photophysical properties, including high quantum yield

and photostability, enable researchers to visualize cellular structures and dynamic molecular

processes with unprecedented detail. The detailed protocols and workflows provided in this

guide serve as a starting point for harnessing the power of ATTO 565 in your own research,

pushing the boundaries of what is visible in the microscopic world.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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